molecular formula C9H16ClN3 B2806710 1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1469728-01-5

1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride

Cat. No.: B2806710
CAS No.: 1469728-01-5
M. Wt: 201.7
InChI Key: JFOQOQBBJHYGOQ-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with an isopropyl group at the 1-position and a hydrochloride salt. Its molecular formula is C₉H₁₆ClN₃ (calculated from structural analogs in and ), with a monoisotopic mass of approximately 217.09 g/mol.

Properties

IUPAC Name

1-propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.ClH/c1-7(2)12-9-3-4-10-5-8(9)6-11-12;/h6-7,10H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOQOQBBJHYGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(CNCC2)C=N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1469728-01-5
Record name 1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride
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Preparation Methods

The synthesis of 1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide. This reaction yields 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides, which are further converted to corresponding differentiated diamides

Chemical Reactions Analysis

Functional Group Transformations

The isopropyl and pyridine moieties enable diverse transformations:

Alkylation and Acylation

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C, yielding N-alkylated derivatives with >85% efficiency .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane/TEA produces acylated analogs (e.g., 3-acetyl derivatives) .

Nucleophilic Substitution

The pyridine nitrogen participates in nucleophilic substitution with:

  • Amines : 2-Pyridinemethanamine substitutes at the pyridine C-7 position under refluxing ethanol, forming biheterocyclic systems .

  • Thiols : Reacts with thiophenol in the presence of K₂CO₃ to yield thioether-linked derivatives.

Oxidation and Reduction

  • Oxidation : Using KMnO₄ in acidic media oxidizes the tetrahydro-pyridine ring to a pyridine derivative, increasing aromaticity.

  • Reduction : NaBH₄ selectively reduces the pyrazole ring’s double bond, generating saturated analogs.

Heterocycle Functionalization

The compound serves as a scaffold for synthesizing hybrid heterocycles:

  • Pyrazolo-pyrimidines : Condensation with nitriles (e.g., malononitrile) in acetic acid yields fused pyrimidine derivatives .

  • Thiazole hybrids : Reaction with α-halo ketones (e.g., chloroacetone) forms thiazolylhydrazones, which rearrange to thiazole-linked pyrazolo-pyridines .

Mechanistic Insights

  • Cyclization Mechanism : DFT studies suggest a stepwise process involving imine formation followed by intramolecular nucleophilic attack .

  • Electrophilic Aromatic Substitution : The pyridine ring directs electrophiles (e.g., NO₂⁺) to the C-5 position due to electron-withdrawing effects .

Stability and Reactivity

  • pH-Dependent Stability : Degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions, with a half-life <1 hour .

  • Thermal Stability : Stable up to 200°C, decomposing exothermically above this threshold .

Scientific Research Applications

1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in medicinal chemistry for the synthesis of various functionalized compounds.

    Biology: The compound is used in biological studies to investigate its effects on different biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet approved for medical use.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Key Observations:

Positional isomerism (e.g., 1-isopropyl vs. 3-isopropyl) significantly alters physicochemical properties. The 3-isopropyl analog () forms a dihydrochloride salt, increasing aqueous solubility but reducing bioavailability due to higher polarity .

Salt Form and Solubility :

  • Hydrochloride salts generally improve water solubility compared to free bases. For example, the phenyl-substituted analog () is marketed as a hydrochloride for lab use, while the 2-methoxyethyl derivative () exists as a free base, limiting its solubility .

Functional Group Diversity: The carboxylate ester in introduces a hydrolyzable group, making it a candidate for prodrug strategies. In contrast, the methanol group in offers a site for further derivatization (e.g., phosphorylation) .

Pharmacological Potential: While apixaban () shares a pyrazolo-pyridine core, its 4-methoxyphenyl and piperidinone substituents confer anticoagulant activity. The target compound’s isopropyl group may position it for distinct therapeutic applications, though specific data are lacking .

Biological Activity

Overview

1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride is a heterocyclic compound with significant interest in medicinal chemistry. Its unique structural properties contribute to various biological activities, including anti-inflammatory and potential anticancer effects. This article synthesizes available research findings on its biological activity, including case studies and data tables.

  • Molecular Formula : C9H15N3
  • Molecular Weight : 165.24 g/mol
  • IUPAC Name : 1-propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
  • Canonical SMILES : CC(C)N1C2=C(CCCN2)C=N1

The biological activity of 1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is primarily attributed to its interaction with various molecular targets. It may function as an enzyme inhibitor or receptor modulator. The specific targets and pathways involved depend on the biological context being studied. For instance, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

Anti-inflammatory Activity

Research indicates that compounds structurally related to 1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine exhibit significant anti-inflammatory properties. A study assessing the inhibitory effects on COX enzymes found that several derivatives demonstrated IC50 values indicative of their potency:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3623.8 ± 0.20
4d28.39 ± 0.0334.4 ± 0.10

This data suggests that the compound can effectively suppress the production of pro-inflammatory mediators such as prostaglandins .

Anticancer Potential

In addition to its anti-inflammatory effects, recent studies have explored the anticancer potential of pyrazolo[4,3-c]pyridine derivatives. For example:

  • Case Study : In vitro tests on A549 lung cancer cells indicated that certain derivatives led to cell cycle arrest and apoptosis induction.
  • Mechanism : The compounds were found to inhibit specific signaling pathways associated with cancer cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the pyrazolo[4,3-c]pyridine core can significantly affect its biological activity:

  • Electron-donating groups at specific positions enhance anti-inflammatory activity.
  • The presence of alkyl or aryl substituents can influence receptor binding affinity and selectivity .

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